molecular formula C9H7Br2NO B2863774 7-Bromoquinolin-6-ol;hydrobromide CAS No. 2253632-33-4

7-Bromoquinolin-6-ol;hydrobromide

Cat. No.: B2863774
CAS No.: 2253632-33-4
M. Wt: 304.969
InChI Key: BDYZJNQJTBYRRI-UHFFFAOYSA-N
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Description

7-Bromoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C9H6BrNO·HBr It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinolin-6-ol typically involves the bromination of quinolin-6-ol. One common method includes the use of N-bromosuccinimide (NBS) in chloroform, which results in the bromination at the 7th position of the quinoline ring . Another method involves the reaction of 7-bromo-6-methoxyquinoline with boron tribromide in dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for 7-Bromoquinolin-6-ol;hydrobromide often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

7-Bromoquinolin-6-ol;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoquinolin-6-ol;hydrobromide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoquinolin-6-ol;hydrobromide is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. Its position-specific bromination allows for targeted modifications and the development of derivatives with unique properties.

Properties

IUPAC Name

7-bromoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZJNQJTBYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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